molecular formula C6H4F4N2 B1350565 3,4,5,6-Tetrafluorobenzene-1,2-diamine CAS No. 2993-07-9

3,4,5,6-Tetrafluorobenzene-1,2-diamine

Cat. No. B1350565
Key on ui cas rn: 2993-07-9
M. Wt: 180.1 g/mol
InChI Key: PEMNTZYICNLRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05622952

Procedure details

3,4,5,6-Tetrafluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al., J. Org. Chem. 55:580 (1990). A suspension of Zn powder (1.95 g, 29.8 mmol), CaCl2 (195 mg) and H2O (2.3 mL) in 7 mL EtOH was heated m reflux with stirring under N2. To this was added slowly dropwise a solution of 2-nitro-3,4,5,6-tetrafluoroaniline (2 g, 12.8 mmol) in 5 mL EtOH. The reaction mixture was refluxed 5 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the Zn rinsed with EtOH (30 mL). The solvent was rotary evaporated and the residue was dissolved in 20 mL Et2O and the solution washed with 2×15 mL H2O and 15 mL sat'd NaCl. The organic layer was dried (MgSO4) and vacuum filtered. The solvent was rotary evaporated to yield 396.6 mg (92.5%) of a purple brown solid, mp 120°-125° C., that was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
195 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.95 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].O.[N+:5]([C:8]1[C:14]([F:15])=[C:13]([F:16])[C:12]([F:17])=[C:11]([F:18])[C:9]=1[NH2:10])([O-])=O.C1C=CC=CC=1>CCO.[Zn].CCOC(C)=O>[F:15][C:14]1[C:8]([NH2:5])=[C:9]([NH2:10])[C:11]([F:18])=[C:12]([F:17])[C:13]=1[F:16] |f:0.1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C(=C(C(=C1F)F)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
195 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
2.3 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated m
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The Zn was removed by vacuum filtration
WASH
Type
WASH
Details
the Zn rinsed with EtOH (30 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was rotary evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 20 mL Et2O
WASH
Type
WASH
Details
the solution washed with 2×15 mL H2O and 15 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4) and vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1F)F)F)N)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 396.6 mg
YIELD: PERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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